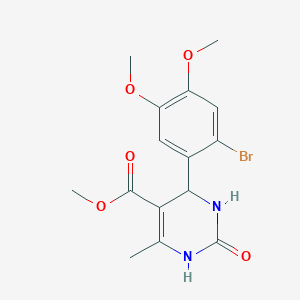![molecular formula C21H22N4O5 B11631609 (5E)-1-ethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631609.png)
(5E)-1-ethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-1-エチル-5-({1-[2-(モルホリン-4-イル)-2-オキソエチル]-1H-インドール-3-イル}メチリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオンは、ピリミジン誘導体のクラスに属する複雑な有機化合物です。この化合物は、ピリミジン環とインドール部分、モルホリン基を組み合わせたユニークな構造で注目されています。このような構造的特徴により、医薬品化学や材料科学を含む様々な科学研究分野で注目されています。
準備方法
合成経路と反応条件
(5E)-1-エチル-5-({1-[2-(モルホリン-4-イル)-2-オキソエチル]-1H-インドール-3-イル}メチリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、インドール誘導体の調製から始まり、その後、ピリミジン前駆体と結合されます。重要なステップには以下が含まれます。
インドール誘導体の形成: これは、適切なアニリン誘導体をケトンまたはアルデヒドと酸性条件下で反応させてインドール環を形成することを伴います。
モルホリンの導入: モルホリン基は、求核置換反応を介して導入されます。多くの場合、モルホリンと適切な脱離基を使用します。
ピリミジンとの結合: 最後のステップは、インドール誘導体をピリミジン前駆体と縮合させることを伴います。通常、塩基性条件下で目的の生成物が生成されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、反応効率と収率を高めるための連続フローリアクターの使用が含まれます。さらに、再結晶やクロマトグラフィーなどの精製ステップが、最終生成物の純度を確保するために採用されます。
化学反応の分析
反応の種類
(5E)-1-エチル-5-({1-[2-(モルホリン-4-イル)-2-オキソエチル]-1H-インドール-3-イル}メチリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオンは、以下の化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。これにより、酸化された誘導体が生成されます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応、特にモルホリン部分とインドール部分で参加することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 適切な脱離基(例えば、トシラート)の存在下でのモルホリン。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってカルボン酸またはケトンが生成される場合がありますが、還元によって通常はアルコールまたはアミンが生成されます。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構を探求し、新しい合成方法を開発することができます。
生物学
生物学研究では、(5E)-1-エチル-5-({1-[2-(モルホリン-4-イル)-2-オキソエチル]-1H-インドール-3-イル}メチリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオンは、生物活性分子の可能性について研究されています。初期の研究では、特定の酵素や受容体の阻害剤として有望な結果が得られており、薬剤開発の候補となっています。
医学
この化合物の潜在的な医学的用途には、特定の細胞経路(がんの進行に関与する)を阻害する能力により、抗がん剤としての使用が含まれます。さらに、抗炎症作用と抗菌作用についても調査されています。
産業
産業分野では、この化合物は、その安定性とユニークな化学的特性により、ポリマーやコーティングなどの先進材料の開発に使用されています。
科学的研究の応用
(5E)-1-ETHYL-5-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
作用機序
(5E)-1-エチル-5-({1-[2-(モルホリン-4-イル)-2-オキソエチル]-1H-インドール-3-イル}メチリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的の活性部位に結合し、その活性を阻害することで、様々な生物学的経路を調節することができます。例えば、キナーゼ酵素との相互作用は、細胞増殖の阻害につながる可能性があり、潜在的な抗がん剤となっています。
類似化合物との比較
類似化合物
- (5E)-1-エチル-5-({1-[2-(ピペリジン-4-イル)-2-オキソエチル]-1H-インドール-3-イル}メチリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオン
- (5E)-1-エチル-5-({1-[2-(ピロリジン-4-イル)-2-オキソエチル]-1H-インドール-3-イル}メチリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオン
独自性
(5E)-1-エチル-5-({1-[2-(モルホリン-4-イル)-2-オキソエチル]-1H-インドール-3-イル}メチリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオンの独自性は、モルホリン基とインドール環、ピリミジン環の組み合わせにあります。この構造配置により、類似体では見られない、強化された溶解性や特定の結合親和性などの独特の化学的および生物学的特性が得られます。
この詳細な概要は、様々な科学分野における(5E)-1-エチル-5-({1-[2-(モルホリン-4-イル)-2-オキソエチル]-1H-インドール-3-イル}メチリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオンの重要性を強調しています。
特性
分子式 |
C21H22N4O5 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
(5E)-1-ethyl-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H22N4O5/c1-2-25-20(28)16(19(27)22-21(25)29)11-14-12-24(17-6-4-3-5-15(14)17)13-18(26)23-7-9-30-10-8-23/h3-6,11-12H,2,7-10,13H2,1H3,(H,22,27,29)/b16-11+ |
InChIキー |
KHHBGZHENGXACM-LFIBNONCSA-N |
異性体SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)/C(=O)NC1=O |
正規SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631527.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11631529.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631530.png)
![(3Z)-1-ethyl-3-{2-[4-(2-methylpropoxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11631531.png)
![3,5-Bis(2-methoxyethyl) 4-[(1E)-2-(2-methoxyphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11631537.png)
![ethyl 2-[2-[4-(allyloxy)phenyl]-3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631538.png)
![5-[5-(Benzenesulfonylamino-methyl)-furan-2-ylmethylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester](/img/structure/B11631541.png)
![2-(4-benzyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631547.png)
![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631555.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631559.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631587.png)
![4-[(4-chlorophenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631589.png)
![2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11631596.png)

